2-(3-(Dimethylamino)phenoxy)acetic acid

Organic Synthesis Medicinal Chemistry Amide Bond Formation

Select this meta-substituted phenoxyacetic acid to guarantee regiochemical fidelity in amide coupling. The 3-(dimethylamino) group prevents intramolecular N-alkylation, preserving the carboxylic acid's reactivity for exclusive reaction with the desired amine nucleophile. This positional isomer is essential for constructing HDAC inhibitor and CRTh2 antagonist libraries, where meta hydrogen-bond capacity modulates target binding. Procuring a single, defined isomer eliminates the uncontrolled variability of mixed batches, ensuring batch-to-batch reproducibility in medicinal chemistry and process development. Supplied at ≥98% purity.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 150188-64-0
Cat. No. B1321399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Dimethylamino)phenoxy)acetic acid
CAS150188-64-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)OCC(=O)O
InChIInChI=1S/C10H13NO3/c1-11(2)8-4-3-5-9(6-8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyHGLBGFSZQOWANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(Dimethylamino)phenoxy)acetic Acid (CAS 150188-64-0) for Research Procurement: Compound Class and Baseline Characteristics


2-(3-(Dimethylamino)phenoxy)acetic acid (CAS 150188-64-0) is an organic compound belonging to the phenoxyacetic acid derivative class, featuring a dimethylamino substituent at the meta (3-) position of the phenyl ring [1]. Its molecular formula is C10H13NO3, with a molecular weight of 195.21–195.22 g/mol . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with the dimethylamino group providing hydrogen-bond acceptor capacity and the carboxylic acid moiety offering both hydrogen-bond donor and acceptor functionality . Commercially, it is routinely supplied at ≥98% purity .

Why Generic Substitution Fails for 2-(3-(Dimethylamino)phenoxy)acetic Acid (CAS 150188-64-0) in Regiochemistry-Sensitive Research


Phenoxyacetic acid derivatives with dimethylamino substitution are commercially available as ortho (2-), meta (3-), and para (4-) positional isomers . The position of the dimethylamino group on the phenyl ring critically determines the compound's electronic distribution, hydrogen-bonding geometry, and steric profile, thereby dictating its reactivity in downstream synthetic transformations and its binding affinity in biological assays [1]. Generic procurement of an unspecified isomer or a mixed-isomer batch introduces uncontrolled regiochemical variability that can irreproducibly alter coupling efficiencies [2], produce off-target biological activity, or yield crystallographically distinct intermediates, thereby compromising experimental reproducibility and invalidating SAR or process chemistry conclusions .

Quantitative Differentiation Evidence for 2-(3-(Dimethylamino)phenoxy)acetic Acid (CAS 150188-64-0)


Meta-Position Substitution Pattern Defines Coupling Reactivity and Downstream Utility

The 3-(dimethylamino)phenoxy substitution pattern of 2-(3-(dimethylamino)phenoxy)acetic acid directs amide coupling regioselectivity in a manner distinct from its ortho- and para-isomers. In carbodiimide-mediated couplings (e.g., EDC-HOBt) with amines such as tert-butylamine, the meta-positioned dimethylamino group does not participate in undesired N-alkylation side reactions, a pathway that can occur with the ortho-isomer due to intramolecular proximity effects . This regiochemical difference translates to a higher crude coupling yield: the meta-isomer achieves >90% conversion to the desired amide product under standard EDC-HOBt/DCM conditions [1].

Organic Synthesis Medicinal Chemistry Amide Bond Formation

Vendor-Specified Purity and Analytical Traceability for Reproducible Research

Commercial suppliers of 2-(3-(dimethylamino)phenoxy)acetic acid (CAS 150188-64-0) consistently specify a minimum purity of 98%, with batch-specific analytical data (NMR, HPLC, GC) provided as part of the certificate of analysis . While not a biological or synthetic differentiation per se, this level of analytical rigor is critical for research reproducibility. In contrast, alternative sources for structurally related phenoxyacetic acid building blocks may offer lower purity grades (e.g., 95%) or lack comprehensive batch-release testing, introducing uncertainty in reaction stoichiometry and impurity profiling .

Analytical Chemistry Quality Control Procurement

Recommended Application Scenarios for 2-(3-(Dimethylamino)phenoxy)acetic Acid (CAS 150188-64-0) Based on Available Evidence


Synthesis of N-Substituted Carboxamides via Regiocontrolled Amide Coupling

This compound is optimal for preparing tertiary amide derivatives via EDC-HOBt or similar carbodiimide-mediated coupling protocols. The meta-dimethylamino substitution prevents intramolecular N-alkylation, ensuring that the carboxylic acid group reacts exclusively with the desired amine nucleophile. This makes it suitable for constructing focused libraries of amide-containing analogs in medicinal chemistry campaigns [1].

Building Block for Phenoxyacetic Acid-Derived Pharmacophores

The phenoxyacetic acid core is a privileged scaffold in histone deacetylase (HDAC) inhibitors, CRTh2 receptor antagonists, and other bioactive molecules. The 3-dimethylamino variant serves as a key intermediate for introducing hydrogen-bonding capacity at the meta position, which can modulate target binding and physicochemical properties [2].

Precursor for Quaternary Ammonium Salt Derivatives

The tertiary amine functionality at the 3-position can be quaternized with alkyl halides to generate positively charged, water-soluble derivatives. These quaternary ammonium compounds may find use as phase-transfer catalysts, ionic liquids, or antimicrobial agents, leveraging the established reactivity of the parent phenoxyacetic acid framework .

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